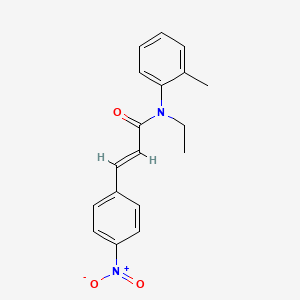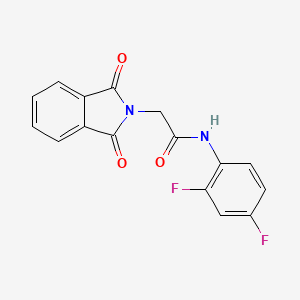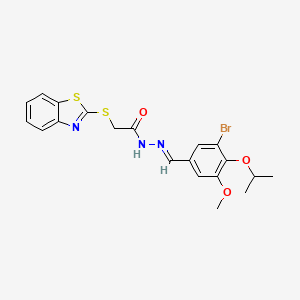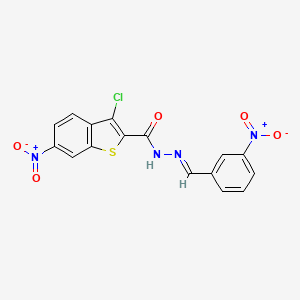![molecular formula C17H21N3O3 B5886076 1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biological activities, including antimicrobial, antifungal, and antitumor effects.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular processes. For example, it has been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting DNA synthesis. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 and iNOS, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for the study of 1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine. One area of research is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections, as well as cancer. Another area of research is to explore its mechanism of action and identify its molecular targets. Moreover, it may be useful to develop new derivatives of this compound with improved solubility and bioavailability. Finally, it may be interesting to investigate its potential as a lead compound for the development of new drugs with similar biological activities.
Synthesemethoden
The synthesis method of 1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine involves the reaction of 1-ethylpiperazine with 5-(2-nitrophenyl)-2-furaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction, and cyclization. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine has been extensively studied in scientific research due to its broad range of biological activities. It has been shown to have antimicrobial effects against a variety of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It also exhibits antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been found to have anti-inflammatory, antioxidant, and analgesic effects.
Eigenschaften
IUPAC Name |
1-ethyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-18-9-11-19(12-10-18)13-14-7-8-17(23-14)15-5-3-4-6-16(15)20(21)22/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYHVAVTZZJBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)

![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)


![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)


